molecular formula C6H6INO2S B1457299 Ethyl 5-iodothiazole-4-carboxylate CAS No. 900530-64-5

Ethyl 5-iodothiazole-4-carboxylate

Cat. No. B1457299
M. Wt: 283.09 g/mol
InChI Key: XMDZWPSEQYJMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 5-iodothiazole-4-carboxylate is represented by the InChI code 1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-iodothiazole-4-carboxylate has a molecular weight of 283.09 . It is a pale-yellow to yellow-brown solid . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Photochemical Properties and Singlet Oxygen Activation

Ethyl 5-iodothiazole-4-carboxylate has been investigated for its photochemical properties and its ability to act as a singlet oxygen sensitizer. In a study focused on the photoarylation-photoisomerization of halothiazoles, it was discovered that reactions involving ethyl 2-iodothiazole-5-carboxylate led to products with significant photophysical properties and fluorescence. These compounds exhibited dual emission from different excited states and were effective in singlet oxygen activation, highlighting their potential in photodynamic therapy and photochemical applications (Amati et al., 2010).

Synthetic Accessibility through Lateral Lithiation

Another aspect of research on this compound relates to its synthetic utility, particularly through lateral lithiation techniques. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate underwent smooth lithiation at the methyl position when certain protecting groups were used. This method facilitated the introduction of various functional groups, demonstrating the compound's versatility in organic synthesis (Burkhart et al., 2001).

Michael-Like Addition Strategy

Research has also explored the use of ethyl 5-iodothiazole-4-carboxylate derivatives in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through Michael-like addition of secondary amines. This strategy enabled the efficient preparation of analogs, which could be important in developing new chemical entities with potential biological activities (Boy & Guernon, 2005).

Antimicrobial and 3D QSAR Analysis

The modification and synthesis of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, have been conducted to explore antimicrobial activities and establish structure-activity relationships through 3D QSAR analysis. This research has implications for designing new antimicrobial agents and understanding the molecular basis of their activity (Desai et al., 2019).

Corrosion Inhibition

Studies have also shown that derivatives of ethyl 5-iodothiazole-4-carboxylate, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, can serve as effective corrosion inhibitors for metals in acidic environments. This application is crucial for materials science, particularly in protecting industrial equipment and infrastructure from corrosion damage (Raviprabha & Bhat, 2019).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-iodo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDZWPSEQYJMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732699
Record name Ethyl 5-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodothiazole-4-carboxylate

CAS RN

900530-64-5
Record name Ethyl 5-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.68 g of 2-amino-4-ethoxycarbonyl-5-iodothiazole in 140 ml of DMF was cooled in ice under an argon atmosphere. t-Butylnitrite (6.15 ml) was added to the cooled solution, and the mixture was stirred at room temperature for 30 min. The reaction solution was poured into brine, and the mixture was extracted three times with ethyl acetate. The organic layers were combined, followed by washing three times with brine. The organic layer was dried over anhydrous magnesium sulfate, was filtered, and was concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1) to give 5.08 g of 4-ethoxycarbonyl-5-iodothiazole.
Quantity
10.68 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-iodothiazole-4-carboxylate
Reactant of Route 2
Ethyl 5-iodothiazole-4-carboxylate
Reactant of Route 3
Ethyl 5-iodothiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-iodothiazole-4-carboxylate
Reactant of Route 5
Ethyl 5-iodothiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-iodothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.